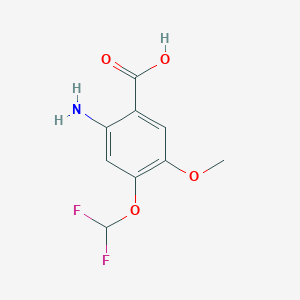

2-Amino-4-(difluoromethoxy)-5-methoxybenzoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

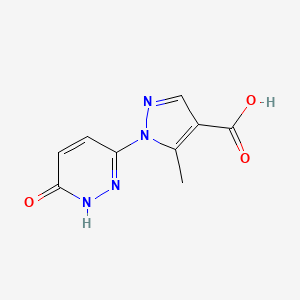

The compound 2-Amino-4-(difluoromethoxy)-5-methoxybenzoic acid is a structurally complex molecule that is not directly discussed in the provided papers. However, the papers do provide insights into similar compounds which can help infer some aspects of the compound . For instance, the papers discuss various benzoic acid derivatives and their synthesis, molecular structure, and chemical properties, which can be somewhat related to the compound of interest .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, starting from simple benzoic acid derivatives and introducing various functional groups through reactions such as methylation, ethylation, and oxidation . For example, the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid involves methylation using dimethyl sulfate, followed by a reaction with potassium thiocyanate and bromine, ethylation with bromoethane, and finally oxidation with hydrogen peroxide . These methods could potentially be adapted for the synthesis of 2-Amino-4-(difluoromethoxy)-5-methoxybenzoic acid by incorporating the appropriate difluoromethoxy precursor at the correct stage.

Molecular Structure Analysis

Structural analyses of similar compounds have been performed using X-ray crystallography and molecular modeling . These studies reveal the importance of the conformation of the ethyl chain and the orientation of the nitrogen atom's lone pair, which could also be significant in understanding the structure of 2-Amino-4-(difluoromethoxy)-5-methoxybenzoic acid. Additionally, vibrational spectroscopy techniques such as FTIR and FT-Raman, as well as NMR spectroscopy, have been used to determine the structural characteristics of these molecules .

Chemical Reactions Analysis

The chemical reactivity of benzoic acid derivatives is influenced by the substituents present on the benzene ring. For instance, the introduction of electron-donating or electron-withdrawing groups can significantly affect the molecule's reactivity towards various reagents . The presence of amino and methoxy groups, as seen in the related compounds, suggests that 2-Amino-4-(difluoromethoxy)-5-methoxybenzoic acid would also exhibit unique reactivity patterns that could be explored in further chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives are closely related to their molecular structure. The electronic properties, such as HOMO and LUMO energies, can be determined using spectroscopic techniques and quantum chemical studies . These properties are essential for understanding the compound's stability, reactivity, and potential biological activity. For example, the first-order hyperpolarizability and kinetic and thermodynamic stability of 4-amino-5-chloro-2-methoxybenzoic acid have been analyzed, providing insights into the nonlinear optical properties and chemical hardness of the molecule .

科学研究应用

-

Nonlinear Optics

- Application : The compound 2-amino-4-methylpyridinium-4-hydroxybenzolate, which is structurally similar to the requested compound, has been used in the field of nonlinear optics .

- Method : The crystal was grown by a slow solvent evaporation (SSE) method .

- Results : The second order hyperpolarizability of the crystal was analyzed theoretically .

-

Pharmaceuticals

- Application : Azo dye derivatives incorporating heterocyclic scaffolds, which could potentially include the requested compound, have been synthesized for potential use in the pharmaceutical sector .

- Method : The synthesis of these compounds typically involves a diazo-coupling reaction .

- Results : These compounds have shown various biological and pharmacological applications such as anti-fungal, anti-tuberculosis, anti-viral, anti-inflammatory, anti-cancer, anti-bacterial, DNA binding, and analgesic properties .

-

Inflammation Research

- Application : 5-substituted 2-amino-4,6-dihydroxypyrimidine derivatives, which are structurally similar to the requested compound, have been synthesized for their possible inhibitory effects against immune-induced nitric oxide generation .

- Method : The synthesis of these compounds was not detailed in the source .

- Results : The target compounds were evaluated in mouse peritoneal cells via in vitro NO analysis .

-

Organic Nonlinear Optical Materials

- Application : The compound 2-amino-4-methylpyridinium-4-hydroxybenzolate, which is structurally similar to the requested compound, has been used in the field of organic nonlinear optical materials .

- Method : The crystal was grown by a slow solvent evaporation (SSE) method .

- Results : The second order hyperpolarizability of the crystal was analyzed theoretically .

-

Azo Dye Derivatives

- Application : Azo dye derivatives incorporating heterocyclic scaffolds, which could potentially include the requested compound, have been synthesized for potential use in various biological and pharmacological applications .

- Method : The synthesis of these compounds typically involves a diazo-coupling reaction .

- Results : These compounds have shown various biological and pharmacological applications such as anti-fungal, anti-tuberculosis, anti-viral, anti-inflammatory, anti-cancer, anti-bacterial, DNA binding, and analgesic properties .

-

Inhibitory Effects Against Immune-Induced Nitric Oxide Generation

- Application : 5-substituted 2-amino-4,6-dihydroxypyrimidine derivatives, which are structurally similar to the requested compound, have been synthesized for their possible inhibitory effects against immune-induced nitric oxide generation .

- Method : The synthesis of these compounds was not detailed in the source .

- Results : The target compounds were evaluated in mouse peritoneal cells via in vitro NO analysis .

-

Organic Nonlinear Optical Materials

- Application : The compound 2-amino-4-methylpyridinium-4-hydroxybenzolate, which is structurally similar to the requested compound, has been used in the field of organic nonlinear optical materials .

- Method : The crystal was grown by a slow solvent evaporation (SSE) method .

- Results : The second order hyperpolarizability of the crystal was analyzed theoretically .

-

Azo Dye Derivatives

- Application : Azo dye derivatives incorporating heterocyclic scaffolds, which could potentially include the requested compound, have been synthesized for potential use in various biological and pharmacological applications .

- Method : The synthesis of these compounds typically involves a diazo-coupling reaction .

- Results : These compounds have shown various biological and pharmacological applications such as anti-fungal, anti-tuberculosis, anti-viral, anti-inflammatory, anti-cancer, anti-bacterial, DNA binding, and analgesic properties .

-

Inhibitory Effects Against Immune-Induced Nitric Oxide Generation

- Application : 5-substituted 2-amino-4,6-dihydroxypyrimidine derivatives, which are structurally similar to the requested compound, have been synthesized for their possible inhibitory effects against immune-induced nitric oxide generation .

- Method : The synthesis of these compounds was not detailed in the source .

- Results : The target compounds were evaluated in mouse peritoneal cells via in vitro NO analysis .

安全和危害

属性

IUPAC Name |

2-amino-4-(difluoromethoxy)-5-methoxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO4/c1-15-6-2-4(8(13)14)5(12)3-7(6)16-9(10)11/h2-3,9H,12H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHUKTMIHJHVLSI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)O)N)OC(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70585495 |

Source

|

| Record name | 2-Amino-4-(difluoromethoxy)-5-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-(difluoromethoxy)-5-methoxybenzoic acid | |

CAS RN |

923145-68-0 |

Source

|

| Record name | 2-Amino-4-(difluoromethoxy)-5-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(Aminomethyl)phenyl]phenol](/img/structure/B1285724.png)

![tert-butyl N-[1-(aminomethyl)cyclohexyl]carbamate](/img/structure/B1285729.png)